![molecular formula C7H4BrClN2 B1519781 2-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1159511-19-9](/img/structure/B1519781.png)

2-Bromo-3-chloroimidazo[1,2-a]pyridine

Overview

Description

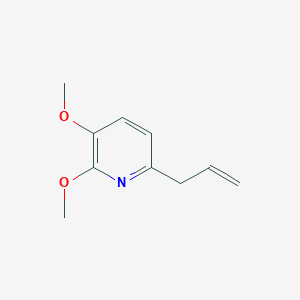

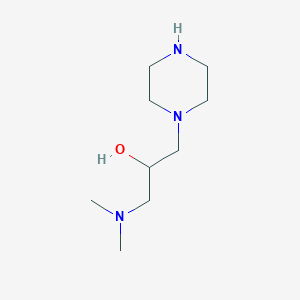

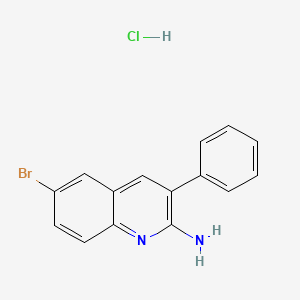

2-Bromo-3-chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrClN2. It has a molecular weight of 231.48 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H . The InChI key is SRNJQIHHMIDFQP-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Efficient and Versatile Ligand for Cross-Coupling Reactions

2-Pyridin-2-yl-1H-benzoimidazole L3, a bidentate N-donor ligand, has been found efficient for copper-catalyzed cross-coupling reactions involving vinyl halides and N-heterocycles, including imidazo[1,2-a]pyridines. This approach offers an effective route to form vinyl C-N and C-O bonds under mild conditions, showcasing the significance of related compounds in facilitating complex synthesis processes with high functional group tolerance (Kabir et al., 2010).

One-Pot Synthesis Enhancement

The application of ionic liquids, particularly 1-butyl-3-methylimidazolium bromide [bmim]Br, has been demonstrated to enhance the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This method simplifies reaction workups and allows for the easy separation and reuse of the ionic liquid, indicating its role in improving synthesis efficiency and sustainability (Shaabani et al., 2006).

Cyclization Reactions for New Heterocycles

Research has highlighted the cyclization of 2-(benzylideneamino)pyridinium dihalomethylids to yield 2-aryl-3-chloroimidazo[1,2-a]pyridines. This process underlines the chemical versatility and reactivity of chloro- and bromo-substituted imidazo[1,2-a]pyridines, paving the way for the synthesis of novel heterocyclic compounds (Khlebnikov et al., 1991).

Microwave-Assisted Direct C3 Alkenylation

The microwave-assisted palladium-catalyzed direct C-H alkenylation of imidazo[1,2-a]pyridines, including those with bromo and chloro substituents, has been developed. This method facilitates the synthesis of 3-alkenylimidazo[1,2-a]pyridines, demonstrating the compound's utility in enabling efficient and selective carbon-hydrogen bond activation (Koubachi et al., 2008).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-3-chloroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

Future Directions

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of novel compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons , providing a wide range of potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name |

2-bromo-3-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNJQIHHMIDFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657098 | |

| Record name | 2-Bromo-3-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-19-9 | |

| Record name | 2-Bromo-3-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)

![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)

![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)

![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)